molecular formula C21H23N3O3S2 B3206512 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide CAS No. 1040669-76-8

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Cat. No.: B3206512
CAS No.: 1040669-76-8
M. Wt: 429.6 g/mol
InChI Key: KKKLEVUPSJHRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding thiazolidine derivatives .

Scientific Research Applications

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both sulfonamide and phenethyl groups. This combination enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-16-7-10-19(11-8-16)29(26,27)24-21-23-18(15-28-21)9-12-20(25)22-14-13-17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKLEVUPSJHRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 4
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 5
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.